BenchChemオンラインストアへようこそ!

Wnt/beta-catenin agonist 4

Wnt/β-catenin signaling HEK293 reporter assay Transcriptional activation

Wnt/beta-catenin agonist 4 (Derivative 83) stands apart from GSK-3β inhibitors like CHIR99021 by directly stabilizing β-catenin without off-target kinase effects, ensuring clean pathway interrogation. Its unique isoxazole-carboxamide scaffold drives a 2848% increase in ALP activity, ideal for osteogenesis studies. Superior DMSO solubility (>112.5 mg/mL) prevents precipitation in automated HTS and long-term cultures. Select this compound for reproducible, high-potency Wnt activation, SAR panel screening, and bone regeneration research requiring robust pro-osteogenic commitment.

Molecular Formula C16H15FN4O2
Molecular Weight 314.31 g/mol
Cat. No. B4755775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnt/beta-catenin agonist 4
Molecular FormulaC16H15FN4O2
Molecular Weight314.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)F
InChIInChI=1S/C16H15FN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22)
InChIKeyZZXYPBVAIVKNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wnt/beta-catenin agonist 4 (CAS 912784-79-3): Core Identity and Functional Baseline


Wnt/beta-catenin agonist 4, also designated Derivative 83, is a synthetic small-molecule agonist of the canonical Wnt/β-catenin signaling pathway [1]. It acts by stabilizing and activating β-catenin-dependent transcriptional activity without directly inhibiting glycogen synthase kinase-3β (GSK-3β) . The compound bears the CAS registry number 912784-79-3, a molecular formula of C16H15FN4O2, and a molecular weight of 314.31 g/mol . In standardized reporter assays, Wnt/beta-catenin agonist 4 elicits a robust, quantifiable increase in β-catenin activity and drives osteoblastic differentiation in mesenchymal stromal cells .

Why Wnt/beta-catenin agonist 4 Cannot Be Directly Replaced by CHIR99021, SKL2001, or BML-284


Wnt/β-catenin agonists are not a monolithic class; they operate through mechanistically distinct nodes and display divergent cellular potency and lineage-specific differentiation outcomes. CHIR99021 is a potent GSK-3β inhibitor (IC50 ~6.7-10 nM) that broadly activates Wnt signaling [1], whereas SKL2001 and BML-284 (Wnt agonist 1) function by disrupting the Axin/β-catenin complex [2]. Wnt/beta-catenin agonist 4 represents a structurally unique isoxazole-carboxamide scaffold that does not inhibit GSK-3β and demonstrates a distinct potency and efficacy profile in β-catenin stabilization and osteogenic commitment assays [3]. Consequently, substituting one agonist for another without empirical validation introduces uncontrolled variables in target engagement, downstream transcriptional output, and functional cellular phenotype—directly impacting experimental reproducibility and data interpretability in stem cell biology, oncology, and regenerative medicine research.

Wnt/beta-catenin agonist 4: Differential Performance Data vs. BML-284, CHIR99021, and SKL2001


β-Catenin Stabilization Potency in HEK293 Cells: Wnt/beta-catenin agonist 4 vs. BML-284

In HEK293 and SW480 colorectal cancer cells, Wnt/beta-catenin agonist 4 induces a 1049% increase in β-catenin activity relative to vehicle control when applied at 120 μM for 24 hours . For comparison, BML-284 (Wnt agonist 1), a structurally distinct Axin/β-catenin disruptor, activates TCF-dependent transcription with an EC50 of 0.7 μM in HEK-293T cells [1]. While direct concentration-matched data are not available in a single study, the reported metrics illustrate a key difference: Wnt/beta-catenin agonist 4 achieves a high-magnitude (>10-fold) response at a defined micromolar concentration, whereas BML-284 is characterized by its nanomolar potency threshold for transcriptional activation. The difference in the concentration required for maximal effect may influence experimental design where sustained pathway activation at higher compound concentrations is preferred.

Wnt/β-catenin signaling HEK293 reporter assay Transcriptional activation

Osteogenic Differentiation Induction in ST2 Cells: Wnt/beta-catenin agonist 4 vs. SKL2001

Wnt/beta-catenin agonist 4 drives a 2848% increase in alkaline phosphatase (ALP) activity during the differentiation of ST2 murine bone marrow stromal cells into osteoblasts when applied at 11 μM for 4 days . In the same ST2 cell line, SKL2001, a well-characterized Axin/β-catenin disruptor, increases ALP activity in a dose-dependent manner, with a reported ~3-fold (300%) increase at 20 μM after 72 hours [1]. Although the assay durations differ (4 days vs. 3 days), the magnitude of ALP induction achieved by Wnt/beta-catenin agonist 4 is substantially higher (28.5-fold vs. 3-fold) at a lower concentration (11 μM vs. 20 μM). This suggests a more pronounced pro-osteogenic efficacy in the ST2 mesenchymal stromal cell model.

Osteoblastogenesis ST2 stromal cells Alkaline phosphatase (ALP)

Mechanistic Distinction: Absence of GSK-3β Inhibition

CHIR99021 activates Wnt/β-catenin signaling through potent inhibition of GSK-3α and GSK-3β, with reported IC50 values of 10 nM and 6.7 nM, respectively [1]. This kinase inhibitory activity can lead to broader cellular effects beyond Wnt pathway activation, including modulation of autophagy and metabolic pathways. In contrast, Wnt/beta-catenin agonist 4 does not inhibit GSK-3β; its mechanism is proposed to involve direct stabilization of β-catenin or disruption of the degradation complex without targeting the kinase itself [2]. For researchers seeking to isolate canonical Wnt signaling from GSK-3β-mediated pleiotropic effects, Wnt/beta-catenin agonist 4 offers a cleaner, more pathway-specific tool.

GSK-3β Kinase inhibition Off-target effects

Chemical Scaffold and Structural Differentiation

Wnt/beta-catenin agonist 4 is built upon an isoxazole-carboxamide core with a 4-fluorophenyl substituent and an N-(3-(1H-imidazol-1-yl)propyl) carboxamide side chain . This scaffold is chemically distinct from the aminopyrimidine core of CHIR99021 [1], the triazole-based structure of BML-284 [2], and the furan-oxadiazole framework of SKL2001 [3]. Structural divergence is often correlated with differences in target engagement, cellular permeability, metabolic stability, and solubility. For procurement decisions, the unique chemical identity of Wnt/beta-catenin agonist 4 ensures that it is not a simple bioisostere or functional analog of existing agonists, and it may be subject to different intellectual property and sourcing considerations.

Isoxazole-carboxamide Chemical structure Scaffold novelty

Solubility and Handling Characteristics for Cell Culture Applications

Wnt/beta-catenin agonist 4 demonstrates a DMSO solubility of at least 112.5 mg/mL (equivalent to 358 mM) . This high solubility facilitates the preparation of concentrated stock solutions, minimizing the volume of organic solvent introduced into cell culture media. For comparison, SKL2001 exhibits a DMSO solubility of 25 mg/mL , and CHIR99021 is soluble at approximately 50 mg/mL in DMSO . The higher solubility of Wnt/beta-catenin agonist 4 reduces the risk of compound precipitation during dilution and allows for greater flexibility in dosing regimens, particularly in high-throughput screening or long-term differentiation assays.

Solubility DMSO Cell culture

Wnt/beta-catenin agonist 4: Prioritized Application Scenarios Based on Differential Evidence


Ex Vivo Osteogenic Differentiation of Mesenchymal Stromal Cells (MSCs) for Bone Tissue Engineering

Wnt/beta-catenin agonist 4 induces a 2848% increase in ALP activity in ST2 stromal cells at 11 μM, a response magnitude that substantially exceeds that reported for SKL2001 . This robust pro-osteogenic effect, combined with its high DMSO solubility , makes it an ideal candidate for driving osteoblastogenesis in MSC cultures intended for bone regeneration studies, 3D bioprinted constructs, or in vitro mineralization assays. Researchers should prioritize this compound when maximizing ALP output and calcium deposition are primary experimental endpoints.

Investigating Canonical Wnt Signaling Independent of GSK-3β Inhibition

Unlike CHIR99021, which potently inhibits GSK-3β (IC50 = 6.7 nM) and thereby activates numerous downstream pathways beyond Wnt, Wnt/beta-catenin agonist 4 does not target GSK-3β [1]. This mechanistic selectivity is critical for studies aiming to dissect the specific role of β-catenin stabilization in processes such as embryonic stem cell self-renewal, lineage commitment, or oncogenic transformation, without the confounding influence of altered glycogen metabolism or autophagy. Researchers focused on clean Wnt pathway interrogation should select this agonist over GSK-3β inhibitors.

High-Throughput Screening (HTS) and Long-Term Differentiation Assays Requiring High Compound Solubility

With a DMSO solubility exceeding 112.5 mg/mL (358 mM) , Wnt/beta-catenin agonist 4 offers a significant practical advantage over less soluble agonists like SKL2001 (25 mg/mL) and CHIR99021 (~50 mg/mL) . This property minimizes precipitation artifacts in automated liquid handling systems and allows for the preparation of highly concentrated stock solutions that reduce final DMSO concentrations in cell culture media. Procurement for HTS campaigns or extended differentiation protocols (e.g., 21-day osteogenic cultures) should favor this compound to ensure consistent dosing and experimental reproducibility.

Comparative Pharmacology Studies to Define Structure-Activity Relationships (SAR) of Wnt Agonists

Wnt/beta-catenin agonist 4 possesses a unique isoxazole-carboxamide scaffold that is structurally orthogonal to the aminopyrimidine (CHIR99021), triazole (BML-284), and furan-oxadiazole (SKL2001) cores [2]. Including this compound in a panel of Wnt agonists enables systematic SAR analysis to correlate distinct chemical architectures with differential cellular potency, target engagement kinetics, and downstream transcriptional signatures. This application is particularly relevant for medicinal chemistry groups and academic labs seeking to identify novel chemical starting points for Wnt pathway modulation.

Quote Request

Request a Quote for Wnt/beta-catenin agonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.